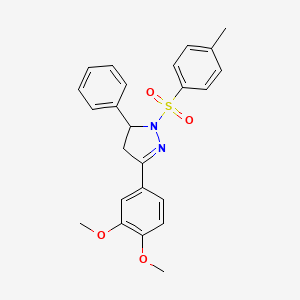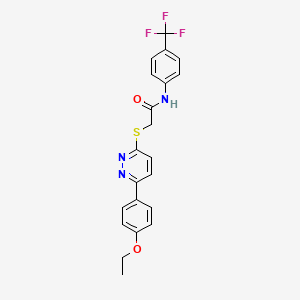
3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 3,4-dimethoxyphenyl and phenyl groups are likely attached to the pyrazole ring, contributing to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the various attached groups. The 3,4-dimethoxyphenyl and phenyl groups would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been shown to undergo Michael addition reactions with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have been shown to have specific boiling points, melting points, and densities .Scientific Research Applications
Chemical Properties and Tautomerism
One study focused on the tautomerism and chemical properties of NH-pyrazoles, including those with dimethoxyphenyl groups similar to the compound of interest. These compounds exhibit unique structural and hydrogen bonding characteristics, with specific attention to their crystallization behaviors and tautomerism both in solution and the solid state. The presence of dimethoxyphenyl groups influences these properties, contributing to a better understanding of pyrazole chemistry and potential applications in designing novel chemical entities (Cornago et al., 2009).
Biological Activities
Another research area explores the synthesis and biological evaluation of pyrazole chalcones, highlighting their anti-inflammatory, antioxidant, and antimicrobial activities. These studies indicate that certain pyrazole derivatives, potentially including those similar to the specified compound, possess significant biological activities. This opens avenues for further exploration into their use as leads for drug discovery, particularly in targeting inflammation, oxidative stress, and microbial infections (Bandgar et al., 2009).
Photophysical and Physicochemical Investigations
The compound has also been a subject of photophysical and physicochemical studies, where derivatives of the specified chemical have been synthesized and evaluated for their properties. One such study focuses on its potential as a fluorescent chemosensor for metal ion detection, specifically Fe3+ ions. This research underscores the compound's versatility and its potential utility in analytical chemistry and environmental monitoring applications (Khan, 2020).
Molecular Docking and Antibacterial Activities
Further, the compound's derivatives have been analyzed through molecular docking studies and evaluated for their antimicrobial potential. Such studies provide insights into the compound's mechanism of action at the molecular level, particularly its interaction with bacterial enzymes and potential as a novel antimicrobial agent. This is crucial for the development of new antibiotics in the face of rising antibiotic resistance (Lynda, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-9-12-20(13-10-17)31(27,28)26-22(18-7-5-4-6-8-18)16-21(25-26)19-11-14-23(29-2)24(15-19)30-3/h4-15,22H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNLSPPVYSFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2565776.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2565781.png)

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2565783.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2565785.png)

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2565787.png)
![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2565788.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2565789.png)


![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B2565796.png)